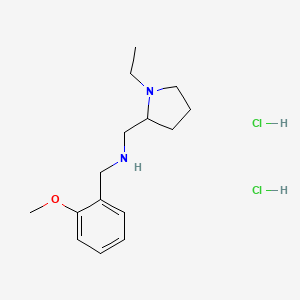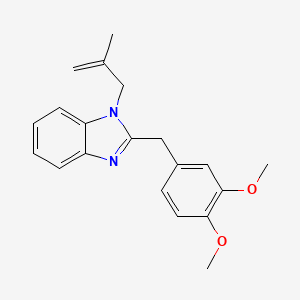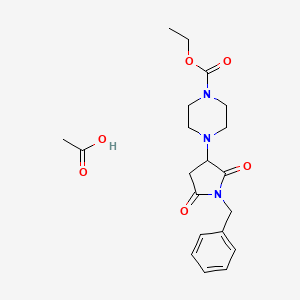![molecular formula C24H21Cl2N3O2 B4240008 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)
2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide
Descripción general
Descripción
2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as AG-1478, is a synthetic chemical that belongs to the class of tyrosine kinase inhibitors. This compound has been extensively studied for its potential application in cancer treatment.
Mecanismo De Acción
2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase. This prevents the kinase from phosphorylating downstream signaling molecules, which are necessary for cell survival and proliferation. Inhibition of EGFR by 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide can also lead to the activation of apoptosis, a programmed cell death process that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its potency and specificity for EGFR. This compound has been extensively studied and has a well-established mechanism of action. However, one limitation of using 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide is its solubility in water. This can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and specific EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors such as 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide. Finally, there is interest in combining EGFR inhibitors with other targeted therapies or immunotherapies to improve treatment outcomes for cancer patients.
Conclusion:
In conclusion, 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide is a synthetic chemical that has been extensively studied for its potential application in cancer treatment. This compound works by inhibiting the EGFR tyrosine kinase, which is overexpressed in many types of cancer. 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit cancer cell growth, sensitize cancer cells to radiation therapy and chemotherapy, and inhibit angiogenesis. Although there are some limitations to using 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments, this compound has a well-established mechanism of action and is a promising candidate for further research in cancer treatment.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential application in cancer treatment. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation leads to cell proliferation, survival, and metastasis. Inhibition of EGFR by 2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide can lead to the inhibition of these processes and ultimately the death of cancer cells.
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O2/c25-17-10-11-19(21(26)16-17)23(30)27-22-9-5-4-8-20(22)24(31)29-14-12-28(13-15-29)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGHEUJOWXQXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4239927.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4239931.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide](/img/structure/B4239941.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4239947.png)

![1-(3-chlorophenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4239960.png)


![4-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4239982.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide](/img/structure/B4239984.png)
![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4239990.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)
